![molecular formula C12H11NO3 B1503443 3-(5-Phenylisoxazol-3-YL)propanoic acid CAS No. 3919-86-6](/img/structure/B1503443.png)
3-(5-Phenylisoxazol-3-YL)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(5-Phenylisoxazol-3-YL)propanoic acid is represented by the empirical formula C12H11NO3 . The molecular weight is 217.22 g/mol. The SMILES string representation is OC(=O)CCc1cc(on1)-c2ccccc2 .Physical And Chemical Properties Analysis
3-(5-Phenylisoxazol-3-YL)propanoic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis and Chemical Engineering
Synthesis of Novel Inhibitors : A study focused on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, revealing potent inhibitory potential against the urease enzyme. These compounds exhibit competitive inhibition with promising Ki values, suggesting their utility in drug design programs due to mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Molecular Engineering for Solar Cell Applications : Research on organic sensitizers for solar cells highlighted the synthesis of novel compounds with enhanced photon-to-current conversion efficiency. This work demonstrates the application of such molecules in improving the efficiency of solar cells, underscoring the importance of molecular engineering in renewable energy technologies (Kim et al., 2006).
Material Science and Corrosion Inhibition
Corrosion Inhibitors for Mild Steel : Amino acid-based imidazolium zwitterions were synthesized and characterized as novel and green corrosion inhibitors for mild steel. These inhibitors showed high efficiency, revealing potential applications in protecting metallic structures against corrosion (Srivastava et al., 2017).
Biomedical Applications
Antimicrobial Activity : The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety were undertaken. These studies provide insights into the development of new antimicrobial agents, showcasing the role of heterocyclic compounds in addressing microbial resistance (Darwish et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-(5-phenyl-1,2-oxazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)7-6-10-8-11(16-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESGOZDUEGZQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696866 | |
Record name | 3-(5-Phenyl-1,2-oxazol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenylisoxazol-3-YL)propanoic acid | |
CAS RN |
3919-86-6 | |
Record name | 3-(5-Phenyl-1,2-oxazol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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